molecular formula C12H7Cl2N B3045191 2,7-Dichloro-9H-carbazole CAS No. 102871-58-9

2,7-Dichloro-9H-carbazole

Cat. No.: B3045191
CAS No.: 102871-58-9
M. Wt: 236.09 g/mol
InChI Key: FZKIBPKVYOEUKZ-UHFFFAOYSA-N
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Description

2,7-Dichloro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-9H-carbazole typically involves the chlorination of 9H-carbazole. One common method is the direct chlorination using reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dichloro-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-9H-carbazole involves its interaction with various molecular targets and pathways. The chlorine atoms enhance its reactivity, allowing it to form stable complexes with metal ions and other molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,7-Dichloro-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,7-dichloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKIBPKVYOEUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476958
Record name Carbazole, 2,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-58-9
Record name Carbazole, 2,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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